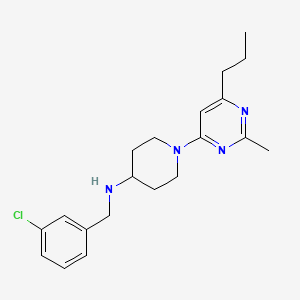![molecular formula C22H31N5O B5673175 (1S*,5R*)-6-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5673175.png)
(1S*,5R*)-6-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex molecules like "(1S*,5R*)-6-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane" involves multi-step reactions, including ring closure and opening reactions, as seen in the synthesis of related compounds. For example, the synthesis of 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) involved ring opening followed by ring closure reactions, showcasing the complexity of synthesizing such molecules (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of complex diazabicyclo nonanes is characterized by their bicyclic nature, with specific substituents contributing to their unique properties. Advanced computational methods, including Density Functional Theory (DFT), are often employed to analyze their structure, electronic properties, and reactivity. For instance, the structure and properties of related compounds have been extensively studied using computational chemistry to predict reactivity and stability (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
Compounds such as "(1S*,5R*)-6-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane" participate in various chemical reactions, including cycloadditions, aminomethylation, and photocycloadditions, which are critical for functionalizing the molecule for different applications. These reactions are pivotal for modifying the chemical structure to achieve desired properties and functionalities (Puchnin et al., 2012).
Physical Properties Analysis
The physical properties of such complex molecules, including melting points, solubility, and crystallinity, are crucial for their practical applications. These properties are often influenced by the molecular structure, the nature of substituents, and the overall stereochemistry of the compound. Advanced analytical techniques, such as X-ray crystallography, are employed to elucidate the physical characteristics of these compounds (Day et al., 1973).
Chemical Properties Analysis
The chemical properties of diazabicyclo nonanes, including their reactivity, stability, and interactions with other molecules, are fundamental for their potential applications in chemistry and pharmacology. Studies on related compounds have revealed insights into their reactivity patterns, nucleophilic attack sites, and potential for forming derivatives through various chemical reactions (Puchnin et al., 2012).
properties
IUPAC Name |
[2-methyl-5-(2-methylpropyl)pyrazol-3-yl]-[(1S,5R)-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O/c1-16(2)9-19-10-21(25(3)24-19)22(28)27-14-18-6-7-20(27)15-26(13-18)12-17-5-4-8-23-11-17/h4-5,8,10-11,16,18,20H,6-7,9,12-15H2,1-3H3/t18-,20+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQIGVFCKDHILE-AZUAARDMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C(=C1)C(=O)N2CC3CCC2CN(C3)CC4=CN=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=NN(C(=C1)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)CC4=CN=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-6-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5673092.png)

![1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-thiol](/img/structure/B5673102.png)
![(4-methoxy-3-methylphenyl){methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}acetic acid](/img/structure/B5673105.png)
![1-(2-chlorophenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5673122.png)

![3-allyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5673137.png)
![5-methyl-N-(2-methylphenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5673147.png)
![4-(2-methylphenoxy)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5673172.png)
![2-(methylthio)-6-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidin-4-amine](/img/structure/B5673181.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5673187.png)
![4-(4-{[1-(2-phenylethyl)piperidin-4-yl]oxy}benzoyl)morpholine](/img/structure/B5673200.png)
![1-allyl-5-[4-(diethylamino)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5673204.png)